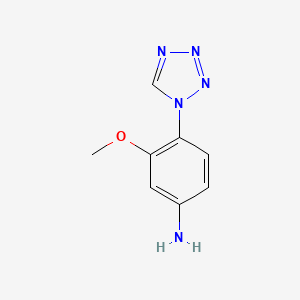

3-Methoxy-4-tetrazol-1-yl-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Methoxy-4-tetrazol-1-yl-phenylamine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with methoxy, phenyl, and tetrazole groups, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis and characterization of multi-heterocyclic compounds containing a tetrazole ring are discussed, as well as the molecular docking and quantum chemical calculations for related compounds .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of hydrazine hydrate and weak acidic catalysts like acetic acid for the formation of pyrazole derivatives . Additionally, the use of [1,3]-dipolar cycloaddition reactions is mentioned for the synthesis of diamino derivatives designed to stabilize parallel turn conformations . These methods could potentially be adapted for the synthesis of "3-Methoxy-4-tetrazol-1-yl-phenylamine."

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction analysis . The molecular structure influences the physical properties and reactivity of the compounds. For example, the dihedral angle between different rings in the molecules can affect the stability and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups includes rearrangements with triethylamine to yield different heterocyclic structures . The presence of a tetrazole ring can also influence the reactivity, as seen in the synthesis of pyrazole derivatives . Understanding these reactions can provide insights into the potential reactivity of "3-Methoxy-4-tetrazol-1-yl-phenylamine."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their molecular structure. For instance, the presence of methoxy and phenyl groups can influence the solubility and intermolecular interactions . The tetrazole ring can contribute to the compound's acidity and ability to form hydrogen bonds . Quantum chemical calculations, such as density functional theory (DFT), can be used to predict properties like electronic transitions, hyperpolarizability, and molecular electrostatic potential .

Applications De Recherche Scientifique

Molecular Structure and Photochemistry

The molecular structure and photochemistry of related tetrazole compounds have been explored through various studies. For instance, the infrared spectrum and UV-induced photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole were studied, revealing insights into the molecular species' decomposition under UV irradiation, leading to products like methylcyanate and phenylazide. This research illustrates the compound's reactivity and potential applications in photochemical processes (Gómez-Zavaglia et al., 2006).

Molecular Docking and Quantum Chemical Calculations

Further, molecular docking and quantum chemical calculations have been conducted on derivatives, showcasing their molecular structure, vibrational spectra, and potential energy distribution. Such studies are crucial for understanding the electronic properties and biological effects, indicating the compound's utility in molecular design and pharmacology (Viji et al., 2020).

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives containing benzenesulfonamide groups has highlighted their high singlet oxygen quantum yield, making them suitable for photodynamic therapy (PDT) applications. These compounds' photophysical and photochemical properties are beneficial for cancer treatment, demonstrating the therapeutic potential of tetrazole derivatives in medical research (Pişkin et al., 2020).

Electronic Material Applications

Triarylamine-combined nitronyl nitroxide, including derivatives of tetrazole compounds, has been investigated for its hole-transporting properties. Such materials are applicable in organic electronic devices, indicating the role of tetrazole derivatives in developing electronic materials (Kurata et al., 2007).

Fluorescent Material Development

Synthesis and structural analysis of strongly fluorescent imidazole derivatives, which are structurally related to tetrazole compounds, have led to the discovery of materials with potential for fluorescence photoswitching and solid-state fluorescence. This research opens avenues for using tetrazole derivatives in developing fluorescent materials and sensors (Kundu et al., 2019).

Propriétés

IUPAC Name |

3-methoxy-4-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-14-8-4-6(9)2-3-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPYLXVIGMMVPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354654 |

Source

|

| Record name | 3-Methoxy-4-tetrazol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-tetrazol-1-yl-phenylamine | |

CAS RN |

524040-12-8 |

Source

|

| Record name | 3-Methoxy-4-tetrazol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)